Phenyl stearate
CAS No.: 637-55-8
Cat. No.: VC21194326
Molecular Formula: C24H40O2
Molecular Weight: 360.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637-55-8 |
---|---|
Molecular Formula | C24H40O2 |
Molecular Weight | 360.6 g/mol |
IUPAC Name | phenyl octadecanoate |
Standard InChI | InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3 |
Standard InChI Key | NUMNZKICGJJSHN-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1 |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1 |
Melting Point | 52.0 °C |
Introduction
Chemical Properties and Structure
Chemical Identifiers
Phenyl stearate can be identified through various chemical classification systems as detailed below:
Identifier Type | Value |
---|---|
CAS Registry Number | 637-55-8 |
Molecular Formula | C₂₄H₄₀O₂ |
Molecular Weight | 360.58 g/mol |
IUPAC Name | Phenyl octadecanoate |
InChI Key | NUMNZKICGJJSHN-UHFFFAOYSA-N |
SMILES Notation | CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1 |
The compound is also known by several synonyms including octadecanoic acid phenyl ester and stearic acid phenyl ester, which reflect its chemical composition and structure .
Structural Characteristics
Phenyl stearate features a relatively simple chemical structure comprising two main components:
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A long aliphatic chain consisting of 18 carbon atoms derived from stearic acid.
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A phenyl group (C₆H₅-) attached to the carboxylic acid functionality via an ester bond.
The structure can be represented as: CH₃(CH₂)₁₆COOC₆H₅
This arrangement creates a molecule with distinct hydrophobic and slightly aromatic properties. The presence of the phenyl group significantly influences the compound's physical behavior and conformational flexibility compared to simple alkyl stearates .
Physical Properties
Phenyl stearate exhibits specific physical properties that distinguish it from other stearates and related compounds. The following table summarizes these key physical characteristics:
These physical properties highlight the solid-state nature of phenyl stearate at room temperature, with a relatively low melting point allowing it to transition to liquid state at moderate temperatures. The compound's hydrophobic character, coupled with its aromatic component, influences its solubility behavior and interactions with other substances .
Synthesis Methods
Direct Esterification
One of the primary methods for synthesizing phenyl stearate is through direct esterification of stearic acid with phenol. This process typically requires specific catalytic conditions to proceed efficiently. A patented method describes using a borate-sulfuric acid catalyst complex for this synthesis, which allows the reaction to proceed under relatively mild conditions .
The reaction can be represented as:
CH₃(CH₂)₁₆COOH + C₆H₅OH → CH₃(CH₂)₁₆COOC₆H₅ + H₂O
Reaction Parameters
The synthesis of phenyl stearate can be conducted under various conditions, with the following parameters typically observed:
Parameter | Range | Optimal Conditions |
---|---|---|
Temperature | 75-285°C | 100-250°C |
Reaction Time | 1-50 hours | 1-24 hours |
Pressure | Atmospheric (preferred) | Atmospheric |
Catalyst | Borate-sulfuric acid complex | 0.1:1 to 2:1 borate:sulfuric acid ratio |
Catalyst Amount | 0.01-20 mol% | 1-10 mol% |
At temperatures below 75°C, the reaction proceeds too slowly for practical applications, while temperatures above 285°C can lead to discoloration of the product due to side reactions. The reaction is typically conducted under a nitrogen atmosphere to prevent oxidation of the reactants or products .
Purification Methods
After synthesis, phenyl stearate can be purified using two primary methods:
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Crystallization: The reaction mixture is cooled until the phenyl stearate solidifies or crystallizes. The solid product is then separated by filtration. This method leverages the compound's relatively high melting point compared to potential impurities .
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Distillation: The reaction mixture is heated under reduced pressure to separate volatile impurities from the less volatile phenyl stearate. This method is particularly effective when dealing with high-boiling point impurities .
Conformational Studies
Molecular Conformation
Detailed conformational studies have been conducted on phenyl stearate derivatives, particularly lithium phenyl stearate (LiPS). These studies reveal interesting structural characteristics of the phenyl stearate molecular backbone:
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The aliphatic portion of the molecule is more ordered at room temperature than expected, with fewer conformational defects than would be found in an isotropic chain .
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As temperature increases, the number of conformational defects increases continuously until approximately 130°C, at which point the chain reaches a liquid-like disorder state before undergoing phase transition .
Phenyl Group Rotation
The phenyl group in phenyl stearate appears to have restricted rotational freedom. Research indicates that:
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The phenyl group is constrained to certain angles of rotation.
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Bonds close to the phenyl group are prevented from achieving true rotational isomeric state conformations.
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Specific conformational defects (gtg) near the phenyl group show only slight distortion from their usual angular positions.
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Other conformational defects (gg) near the phenyl group exhibit greater distortion and higher energy, resulting in reduced probability of occurrence .
These conformational characteristics influence the compound's physical properties and behavior in various applications, particularly in systems where molecular arrangement and intermolecular interactions play important roles.
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